5-Chloro-6,8-dimethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
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Overview
Description
5-Chloro-6,8-dimethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is a heterocyclic compound that belongs to the cinnoline family This compound is characterized by its unique structure, which includes a chlorine atom, two methyl groups, and a carboxylic acid group attached to a cinnoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6,8-dimethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable aromatic amine, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts, controlled temperature, and pressure conditions are crucial to achieve efficient synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6,8-dimethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions result in the replacement of the chlorine atom with the nucleophile.
Scientific Research Applications
5-Chloro-6,8-dimethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-6,8-dimethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6,8-Dimethyl-4-oxo-4H-chromene-2-carboxylic acid: Similar in structure but lacks the chlorine atom.
Oxolinic acid: Contains a similar quinoline core but with different substituents.
Uniqueness
5-Chloro-6,8-dimethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is unique due to the presence of the chlorine atom and the specific arrangement of functional groups
Properties
Molecular Formula |
C11H9ClN2O3 |
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Molecular Weight |
252.65 g/mol |
IUPAC Name |
5-chloro-6,8-dimethyl-4-oxo-1H-cinnoline-3-carboxylic acid |
InChI |
InChI=1S/C11H9ClN2O3/c1-4-3-5(2)8-6(7(4)12)10(15)9(11(16)17)14-13-8/h3H,1-2H3,(H,13,15)(H,16,17) |
InChI Key |
KHGZKLMILWRNKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C1NN=C(C2=O)C(=O)O)Cl)C |
Origin of Product |
United States |
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